

Application Notes and Protocols: Aplaviroc Synergy Studies with Other Antiretrovirals

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synergistic effects of **aplaviroc**, a CCR5 antagonist, when used in combination with other antiretroviral agents. The included data and protocols are intended to guide researchers in the design and execution of similar in vitro studies.

Introduction

Aplaviroc (AVC) is an experimental CCR5 co-receptor antagonist that potently blocks the entry of R5-tropic human immunodeficiency virus type 1 (HIV-1) into host cells.[1][2] While its clinical development was halted due to hepatotoxicity, in vitro studies have demonstrated its potential for synergistic activity when combined with other classes of antiretroviral drugs.[3][4][5][6] This synergistic interaction is of significant interest as it can lead to enhanced viral suppression, reduced drug dosages, and a lower potential for the development of drug resistance.

This document summarizes the key quantitative data from in vitro synergy studies of **aplaviroc** and provides detailed protocols for the experimental methods used to generate this data.

Data Presentation: In Vitro Synergy of Aplaviroc with Other Antiretrovirals

The following tables summarize the synergistic, additive, or antagonistic effects observed when **aplaviroc** was combined with various antiretroviral drugs. The data is derived from a key study



by Nakata et al. (2008), which employed a peripheral blood mononuclear cell (PBMC) assay and analyzed the data using the Combo method and the method of Prichard and Shipman.[1]

Table 1: Synergy of **Aplaviroc** with FDA-Approved Antiretrovirals against R5-HIV-1Ba-L[1]

Combination (Aplaviroc +)	Drug Class	Interaction	Average Percent Synergy ± SD
Zidovudine (ZDV)	NRTI	Synergy	8.0 ± 3.1
Nevirapine (NVP)	NNRTI	Synergy	5.2 ± 2.3
Indinavir (IDV)	PI	Synergy	6.4 ± 1.9
Enfuvirtide (ENF)	Fusion Inhibitor	Synergy	7.2 ± 1.2

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-Nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor. Percent synergy was determined using the method of Prichard et al.[1]

Table 2: Synergy of **Aplaviroc** with other Co-receptor Antagonists against a Mixed R5/X4-HIV-1 Isolate[1]

Combination (Aplaviroc +)	Drug Class	Interaction
TAK-779	CCR5 Antagonist	Mild Synergy
SCH-C	CCR5 Antagonist	Additive
AMD3100	CXCR4 Antagonist	Potent Synergy
TE14011	CXCR4 Antagonist	Potent Synergy

Experimental Protocols

The following are detailed protocols for conducting in vitro synergy studies with **aplaviroc** and other antiretrovirals.



Protocol 1: In Vitro Antiretroviral Synergy Assay Using the Checkerboard Method

This protocol is a standard method for assessing the interaction of two drugs over a range of concentrations.

- 1. Materials:
- Peripheral blood mononuclear cells (PBMCs) from healthy donors
- Phytohemagglutinin (PHA)
- Interleukin-2 (IL-2)
- RPMI 1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin
- R5-tropic HIV-1 strain (e.g., HIV-1Ba-L)
- Aplaviroc and other antiretroviral drug stocks of known concentrations
- 96-well microtiter plates
- p24 antigen capture ELISA kit
- 2. Cell Preparation:
- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Stimulate the PBMCs with PHA for 3 days.
- Wash the cells and culture them in RPMI 1640 medium containing IL-2.
- 3. Checkerboard Drug Dilution:
- Prepare serial dilutions of Aplaviroc (Drug A) and the second antiretroviral (Drug B) in separate 96-well plates.



- In a new 96-well plate, create a checkerboard layout by adding a fixed volume of each dilution of Drug A to the rows and each dilution of Drug B to the columns. This will result in wells containing a matrix of different drug concentration combinations.
- Include control wells with each drug alone and no drugs.
- 4. Viral Infection and Culture:
- Add PHA-stimulated PBMCs to each well of the checkerboard plate.
- Infect the cells with a pre-titered amount of R5-HIV-1.
- Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.
- 5. Assessment of Viral Replication:
- After the incubation period, collect the cell culture supernatants.
- Quantify the amount of HIV-1 p24 antigen in the supernatants using a p24 antigen capture ELISA kit, following the manufacturer's instructions.
- 6. Data Analysis:
- The percentage of viral inhibition for each drug combination is calculated relative to the virus control (no drugs).
- Analyze the data for synergy, additivity, or antagonism using a suitable method such as the Combination Index (CI) method of Chou-Talalay or the surface response modeling of Prichard and Shipman (MacSynergy II software).[7]

Protocol 2: Data Analysis of Drug Synergy using the Prichard and Shipman Method (MacSynergy II)

This method provides a three-dimensional visualization and statistical analysis of drug interactions.[7][8]

1. Software:



MacSynergy II software or a similar program for synergy analysis.

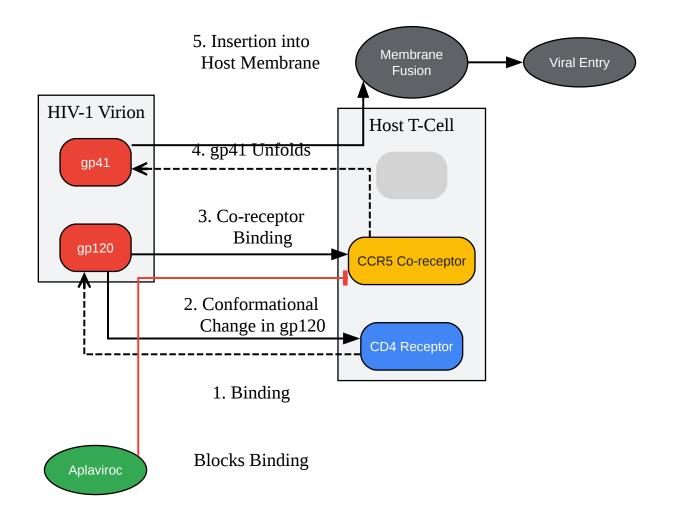
2. Data Input:

- Enter the raw data from the checkerboard assay (e.g., p24 antigen concentrations) into the software. The data should be organized in a matrix corresponding to the concentrations of the two drugs.
- Input the concentrations of each drug used in the assay.
- 3. Synergy Calculation:
- The software calculates a theoretical additive surface based on the dose-response curves of the individual drugs.
- The experimentally observed response surface is then compared to the theoretical additive surface.
- Deviations from the additive surface are calculated at each drug concentration combination.
- 4. Visualization and Interpretation:
- The results are displayed as a 3D synergy plot, where peaks above a zero plane indicate synergy and valleys below the plane indicate antagonism.[9]
- The software calculates a synergy volume (in units of μM2%) which quantifies the overall synergistic or antagonistic effect.[10]
- Interpretation of synergy volumes is typically as follows: <25 is considered insignificant, 25-50 is minor, 50-100 is moderate, and >100 is strong synergy.[7][10]

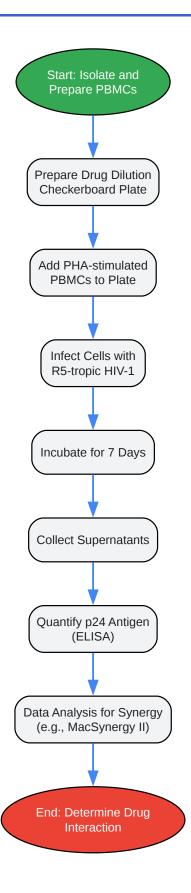
Visualizations

Signaling Pathway: HIV-1 Entry and the Mechanism of Action of Aplaviroc









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